5-methyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a bicyclic core structure with a pyrazole fused to a pyridine ring. The 5-methyl substituent at position 5 and the N-[4-(propan-2-yl)phenyl] amide group at position 7 are critical for its physicochemical and pharmacological properties. These structural features influence its solubility, bioavailability, and target-binding affinity, making it a candidate for therapeutic applications such as kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15(2)16-9-11-17(12-10-16)24-22(28)19-13-26(3)14-20-21(19)25-27(23(20)29)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOAAURFZCMJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may start with the condensation of a substituted hydrazine with a β-ketoester, followed by cyclization to form the pyrazolopyridine core.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
5-methyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyrazolopyridine ring are replaced by other substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure allows it to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with other pyrazolo[4,3-c]pyridine derivatives, differing primarily in substituents at position 5 (alkyl/aryl groups) and the amide-linked aromatic moiety. Below is a systematic comparison:
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
Position 5 Substituents :
- The methyl group in the target compound reduces steric hindrance compared to bulkier analogs like 5-propyl (923175-15-9) or 5-benzyl (923216-25-5). This likely enhances its solubility and metabolic stability .
- 5-propyl and 5-benzyl analogs exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
4-ethoxyphenyl (923682-25-1) and 2-methoxyethyl (923233-41-4) substituents introduce polar groups, improving solubility but possibly weakening target affinity .
Molecular Weight Trends :
- The target compound (MW 400.48) falls within the optimal range for drug-likeness (300–500 Da). Larger analogs like 923216-25-5 (MW 462.55) may face challenges in bioavailability .
Research Findings and Implications
- Target Selectivity : The 4-(propan-2-yl)phenyl group in the target compound may confer specificity for enzymes or receptors with aromatic binding pockets, such as tyrosine kinases or G-protein-coupled receptors .
- Synthetic Accessibility : Analogous compounds (e.g., 923682-25-1, 923175-15-9) are synthesized via cyclocondensation of pyrazole-carboxylate intermediates with substituted amines, as inferred from methods in .
- SAR Trends :
- Smaller substituents at position 5 (e.g., methyl) favor solubility and metabolic stability.
- Bulky amide groups (e.g., benzyl or isopropyl) enhance target affinity but may reduce solubility .
Biological Activity
5-Methyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]pyridine class and is characterized by a unique structure that contributes to its biological activities. Its molecular formula is , and it features both pyrazole and pyridine rings, which are known to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can lead to altered metabolic pathways and reduced cellular proliferation.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways that are critical for cell survival and growth.
- DNA Intercalation : The compound might intercalate into DNA, influencing gene expression and potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives, including the compound . For instance:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.39 µM to 3.79 µM against MCF7 and NCI-H460 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methyl-3-oxo... | MCF7 | 0.46 |
| 5-Methyl-3-oxo... | NCI-H460 | 0.39 |
| Other Derivative | Hep2 | 3.25 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Pyrazole derivatives have shown promise in reducing inflammation markers in various models, potentially benefiting conditions like arthritis or other inflammatory diseases.
Case Studies
- Study on Anticancer Effects : A study investigated the effects of various pyrazolo derivatives on cancer cell lines. The compound exhibited strong inhibition of cell proliferation in MCF7 cells with an IC50 value of 0.46 µM. This suggests a promising role as an anticancer agent .
- Inflammation Model : In a model of induced inflammation, derivatives similar to the compound demonstrated reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
